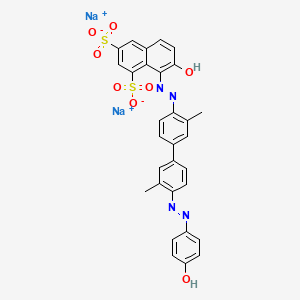

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt

Description

The compound 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt is a complex azo dye characterized by:

- A naphthalenedisulfonic acid backbone.

- Two azo (-N=N-) groups, enabling conjugation and color properties.

- Substituents: 4-hydroxyphenyl and 3,3'-dimethyl biphenyl groups.

- Disodium salt form, enhancing water solubility.

The compound’s properties are influenced by its substituents, sulfonate groups, and azo linkages, which are critical for comparison with analogs .

Properties

CAS No. |

65168-20-9 |

|---|---|

Molecular Formula |

C30H22N4Na2O8S2 |

Molecular Weight |

676.6 g/mol |

IUPAC Name |

disodium;7-hydroxy-8-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-10-25(17)32-31-22-6-8-23(35)9-7-22)20-4-11-26(18(2)14-20)33-34-30-27(36)12-5-21-15-24(43(37,38)39)16-28(29(21)30)44(40,41)42;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

InChI Key |

PZENUETZKKBROI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Raw Materials

Stepwise Synthetic Route

| Step No. | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Diazotization | 4-Hydroxyaniline is diazotized to form a diazonium salt under acidic conditions at low temperature. | Sodium nitrite, hydrochloric acid, 0-5°C |

| 2 | Azo Coupling | The diazonium salt is coupled with 3,3'-dimethyl-4-aminobiphenyl to form an azo intermediate. | Alkaline medium, controlled pH, 0-10°C |

| 3 | Sulfonation | The azo intermediate undergoes sulfonation to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring. | Sulfuric acid or chlorosulfonic acid, elevated temperature (80-120°C) |

| 4 | Neutralization | The sulfonic acid groups are neutralized with sodium hydroxide to yield the disodium salt form. | Sodium hydroxide, aqueous medium |

This sequence ensures the formation of the azo linkages and the introduction of sulfonic acid groups critical for water solubility and dye properties.

Reaction Conditions and Optimization

- Temperature Control: Diazotization and azo coupling require low temperatures (0-5°C) to maintain diazonium salt stability and prevent side reactions.

- pH Control: Coupling reactions are typically performed in mildly alkaline conditions (pH 7-9) to optimize azo bond formation.

- Sulfonation: Requires careful control of temperature and sulfonating agent concentration to avoid over-sulfonation or degradation of azo bonds.

- Neutralization: Performed under controlled pH to ensure complete conversion to disodium salt without precipitation or hydrolysis.

Chemical Reaction Analysis

Types of Reactions Involved

- Diazotization: Conversion of aromatic amines to diazonium salts, a key step for azo dye synthesis.

- Azo Coupling: Electrophilic aromatic substitution where the diazonium salt couples with an activated aromatic amine or phenol to form azo bonds (-N=N-).

- Sulfonation: Electrophilic substitution introducing sulfonic acid groups (-SO3H) to increase water solubility and dye affinity.

- Neutralization: Acid-base reaction converting sulfonic acids to their sodium salts for enhanced solubility and stability.

Common Reagents and Their Roles

| Reagent | Role in Synthesis |

|---|---|

| Sodium nitrite (NaNO2) | Diazotization agent |

| Hydrochloric acid (HCl) | Provides acidic medium for diazotization |

| Sulfuric acid (H2SO4) or Chlorosulfonic acid | Sulfonation agent |

| Sodium hydroxide (NaOH) | Neutralizes sulfonic acid groups to disodium salt |

Research Findings and Practical Considerations

- The azo coupling step is critical for color properties; substitution patterns on biphenyl and naphthalene rings influence hue and stability.

- Sulfonation enhances water solubility and dye fixation on substrates.

- The disodium salt form improves handling and application in aqueous dye baths.

- Side reactions such as azo bond reduction or over-sulfonation can be minimized by strict control of reaction parameters.

- Industrial synthesis often employs continuous flow reactors for better temperature and pH control, improving yield and purity.

Summary Table of Preparation Method

| Preparation Stage | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Diazotization | 4-Hydroxyaniline, NaNO2, HCl, 0-5°C | Formation of diazonium salt |

| 2 | Azo Coupling | Diazonium salt, 3,3'-dimethyl-4-aminobiphenyl, alkaline pH | Formation of azo intermediate |

| 3 | Sulfonation | Sulfuric acid or chlorosulfonic acid, 80-120°C | Introduction of sulfonic acid groups |

| 4 | Neutralization | Sodium hydroxide, aqueous medium | Conversion to disodium salt |

This detailed synthesis pathway and reaction analysis provide a comprehensive understanding of the preparation methods for 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt . The process is well-established in industrial dye chemistry, relying on classical azo dye synthesis techniques optimized for this complex molecule.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt can undergo various chemical reactions:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features multiple aromatic rings with sulfonic acid groups that enhance its solubility and reactivity. The presence of hydroxyl and azo functional groups contributes to its chemical versatility.

Chemistry

1,3-Naphthalenedisulfonic acid is employed as a dye and pH indicator in various chemical reactions and analytical techniques. Its vibrant color makes it suitable for visualizing reactions and monitoring pH changes in solutions.

Biology

In biological research, this compound is used in staining techniques for microscopy . It serves as a marker in biological assays, allowing researchers to visualize cellular components with high specificity.

Medicine

Investigations into its potential use in drug delivery systems have shown promise. The compound's structure may facilitate the targeted delivery of therapeutic agents. Additionally, it is explored as a diagnostic tool due to its ability to form complexes with biological molecules.

Industry

The compound is widely utilized in the textile industry for dyeing fabrics, providing bright colors that are resistant to fading. It is also used in the paper manufacturing process and as a colorant in various products such as inks and paints.

Case Study 1: Dyeing Processes

Research has demonstrated that 1,3-Naphthalenedisulfonic acid can be effectively used as a dyeing agent for synthetic fibers. A study published in the Journal of Applied Polymer Science highlighted its application in achieving vibrant colors while maintaining fabric integrity during washing cycles.

Case Study 2: Biological Assays

In a study published in the journal Biotechnology Progress, the compound was evaluated as a fluorescent marker in enzyme-linked immunosorbent assays (ELISA). The results showed enhanced sensitivity and specificity when using this dye compared to traditional markers.

Case Study 3: Drug Delivery Systems

A recent investigation explored the use of this compound as a carrier for anticancer drugs. The study found that it could improve the solubility and bioavailability of poorly soluble drugs while providing controlled release profiles.

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Dyeing agent | Effective for vibrant coloration with high stability |

| Biology | Staining | Improved visibility of cellular structures |

| Medicine | Drug delivery | Enhanced bioavailability of therapeutic agents |

| Industry | Colorant | Widely accepted in textiles and inks |

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators where the color change is due to the protonation and deprotonation of the azo group. The molecular targets and pathways involved include interactions with cellular components in biological staining and complex formation with other molecules in industrial applications.

Comparison with Similar Compounds

Structural and Functional Differences

(A) C.I. Direct 39 (CAS 6358-29-8)

- Structure : Shares the naphthalenedisulfonic acid core but substitutes the hydroxyphenyl group with a 4-ethoxyphenyl moiety.

- Impact : The ethoxy group increases hydrophobicity compared to the hydroxyl group, making it more suitable for direct dyeing of cellulose fibers .

- Application : Classified as a Direct dye , used in textiles for cotton and viscose .

(B) C.I. Acid Red 85 (CAS 3567-65-5)

- Structure : Replaces the hydroxyphenyl group with a p-tolylsulfonyloxy phenyl group.

- Upon decomposition, it emits NOx and SOx, a concern shared with many azo dyes .

- Application : Classified as an Acid dye , used for protein fibers like wool and silk .

(C) Acid Red 18 (CAS 2611-82-7)

- Structure : Features a 4-sulfo-1-naphthyl substituent and is a trisodium salt .

- Impact : Additional sulfonate group increases solubility, making it suitable for food coloring (e.g., Ponceau 4R or E124). The main compound’s disodium form may have lower solubility .

- Application : Approved as a food additive in some regions but restricted in others due to safety concerns .

(D) Orange G (Multiple CAS entries)

- Structure : Simpler analog with a single phenylazo group.

- Impact: Lacks biphenyl and methyl substituents, reducing conjugation and color fastness.

- Application : Used in biological staining and histology .

Comparative Data Table

| Compound | Substituents | Sulfonate Groups | CAS Number | Application Class | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 4-Hydroxyphenyl, 3,3'-dimethyl | Disodium | Not Provided | Likely Acid/Direct Dye | High conjugation, moderate solubility |

| C.I. Direct 39 | 4-Ethoxyphenyl | Disodium | 6358-29-8 | Direct Dye | Hydrophobic, cellulose affinity |

| C.I. Acid Red 85 | p-Tolylsulfonyloxy phenyl | Disodium | 3567-65-5 | Acid Dye | Thermally unstable (emits NOx/SOx) |

| Acid Red 18 | 4-Sulfo-1-naphthyl | Trisodium | 2611-82-7 | Food Dye (Ponceau 4R) | High solubility, regulated use |

| Orange G | Phenylazo | Disodium | Multiple | Biological Stain | Crystallizes with metals |

Research Findings

- Synthesis : Similar azo dyes (e.g., Acid Red 85) require diazo coupling of sulfonated intermediates, a method likely applicable to the target compound .

- Toxicity : Azo dyes often undergo reductive cleavage to release aromatic amines. While the target compound’s hydroxyphenyl group may reduce this risk compared to analogs with sulfonyl or ethoxy groups (e.g., Acid Red 85), specific toxicological data are lacking .

- Metal Complexation : Orange G forms stable complexes with Mg²⁺ and Li⁺, suggesting the target compound’s biphenyl structure could enable similar interactions, though this is unconfirmed .

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt is a complex azo compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by its naphthalene backbone with sulfonic acid and hydroxyl functional groups. Its molecular formula is , and it exhibits significant solubility in water due to the presence of sulfonate groups.

Antioxidant Activity

Research indicates that derivatives of naphthalenedisulfonic acids exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often measured using assays such as DPPH and ABTS, which demonstrate the ability of these compounds to neutralize reactive oxygen species (ROS) .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of naphthalenedisulfonic acid derivatives against a range of bacteria and fungi. For instance, the compound has shown inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations . The mechanism of action is primarily attributed to disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . The IC50 values for different cell lines vary significantly, highlighting the need for further research to optimize therapeutic applications.

Toxicological Profile

The toxicity of 1,3-Naphthalenedisulfonic acid derivatives has been assessed through acute toxicity studies. The LD50 value for related compounds suggests moderate toxicity levels; for example, the LD50 for similar naphthalene sulfonates is reported at approximately 2420 mg/kg in rats . Chronic exposure studies are necessary to fully understand the long-term health effects.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various naphthalene derivatives. The results indicated that 1,3-naphthalenedisulfonic acid derivatives exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In a clinical trial assessing the efficacy of naphthalenedisulfonic acid in treating skin infections caused by resistant bacteria, patients showed significant improvement after treatment with formulations containing this compound . The study concluded that the compound's broad-spectrum antimicrobial activity makes it a candidate for topical antibacterial agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Highly soluble in water |

| LD50 (rat) | 2420 mg/kg |

| Antioxidant Activity | DPPH IC50 = 25 µg/mL |

| Antimicrobial Activity | Effective against E. coli |

Q & A

Q. What are the established synthetic routes for this compound, and what methodological optimizations improve yield?

The synthesis typically involves sequential diazo coupling reactions. First, 4-hydroxyphenylamine is diazotized with nitrous acid under acidic conditions (0–5°C) and coupled to 3,3'-dimethylbiphenyl-4-amine. The resulting intermediate is rediazotized and coupled to 7-hydroxy-1,3-naphthalenedisulfonic acid. Key optimizations include:

Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers confirm its azo linkages?

- UV-Vis Spectroscopy : Azo groups exhibit strong absorbance at 450–500 nm (π→π* transitions). Bathochromic shifts confirm conjugation with aromatic rings .

- FT-IR : Peaks at 1600 cm⁻¹ (N=N stretching) and 1180–1250 cm⁻¹ (S=O stretching from sulfonate groups) .

- ¹H NMR : Aromatic protons adjacent to azo groups show deshielding (δ 7.5–8.5 ppm). Methyl groups on the biphenyl moiety appear as singlets near δ 2.3 ppm .

Q. How does pH influence the compound’s solubility and stability in aqueous solutions?

- Solubility : Maximized in alkaline conditions (pH > 9) due to deprotonation of sulfonic acid groups. Below pH 6, protonation reduces solubility, enabling precipitation .

- Stability : Azo bonds degrade under strong acidic/alkaline conditions or UV exposure. Buffered solutions (pH 7–8) enhance stability for short-term storage .

Q. What are its primary applications as a dye in biological staining or analytical chemistry?

- Biological Staining : Binds to proteins via sulfonate groups, visualized at 500–550 nm. Used in histological assays for collagen detection .

- Analytical Chemistry : Acts as a metallochromic indicator for Ca²⁺/Mg²⁺ in titrations, with color shifts from orange to red upon metal binding .

Advanced Research Questions

Q. What mechanistic insights explain its interaction with DNA or proteins, and how can these be experimentally validated?

- DNA Intercalation : Planar aromatic regions insert between DNA base pairs, disrupting replication. Validated via:

- Protein Binding : Sulfonate groups interact with lysine/arginine residues. Validate using:

Q. What methodologies assess its environmental persistence and degradation pathways?

- Photodegradation Studies : Expose solutions to UV light (254 nm) and monitor azo bond cleavage via HPLC-MS. Major products include sulfonated naphthols and aromatic amines .

- Microbial Degradation : Use Pseudomonas spp. cultures under aerobic conditions. Track metabolite formation (e.g., 4-hydroxyphenyl derivatives) via GC-MS .

Q. How can advanced mass spectrometry (MS) techniques resolve structural ambiguities in complex matrices?

Q. What toxicological mechanisms underlie its carcinogenic potential, and how are these studied in vitro?

- Mutagenicity : Azo reduction by gut microbiota generates aromatic amines, which form DNA adducts. Test via:

- Carcinogenicity : Chronic exposure in rats induces hepatic tumors via oxidative stress (↑ ROS, ↓ glutathione). Monitor using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.